- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Cas no 912444-00-9 (Veliparib)
Veliparib structure
Product Name:Veliparib
Numéro CAS:912444-00-9
Le MF:C13H16N4O
Mégawatts:244.292342185974
MDL:MFCD18253018
CID:796900
PubChem ID:11960529
Update Time:2024-10-26
Veliparib Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Benzimidazole-7-carboxamide,2-[(2R)-2-methyl-2-pyrrolidinyl]-
- ABT 888
- Veliparib
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-7-carboxamide
- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide
- 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
- ABT-888
- ABT-888 Veliparib
- ABT-888 (Veliparib)
- Veliparib (ABT-888)
- Veliparib (ABT-888,NSC 737664)
- (R)-1-Boc-2-piperidineacetic acid
- (R)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl) acetic acid
- (R)-N-Boc-2-piperidine acetic acid
- 2-[(2R)-1-(tert-butoxycarbonyl)hexahydro-2-pyridinyl]acetic acid
- ABT888
- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide
- 01O4K0631N
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4-
- (2r)-2-(7-Carbamoyl-1h-Benzimidazol-2-Yl)-2-Methylpyrrolidinium
- 2-
- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]- (9CI)
- 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide (ACI)
- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide
- A 861695
- Veliparib ER
- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide (VELIPARIB)
- SCHEMBL422318
- NSC752840
- NCGC00250404-15
- AKOS017343746
- 912444-00-9 (free base)
- NSC-752840
- CCG-264771
- Veliparib free base
- AKOS015951440
- HY-10129
- A-861695
- VELIPARIB [USAN]
- benzimidazole carboxamide, 3a
- VELIPARIB [INN]
- AC-23330
- SB16480
- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-7-carboxamide
- BDBM209932
- 1H-Benzimidazole-4-carboxamide, 2-((2R)-2-methyl-2-pyrrolidinyl)-
- VELIPARIB [JAN]
- A861695
- BDBM27135
- D09692
- NSC-737664
- EX-7209
- GTPL7417
- DTXSID90238456
- SMR004701290
- VELIPARIB [WHO-DD]
- 78P
- NCGC00250404-01
- Veliparib [USAN:INN]
- PARP-1 INHIBITOR ABT-888
- 2-((r)-2-methylpyrrolidin-2-yl)-1h-benzimidazole-4-carboxamide
- BRD-K87142802-001-02-7
- CHEMBL506871
- Q7919041
- 912444-00-9
- EX-A001
- CS-0076
- AS-19397
- s1004
- UNII-01O4K0631N
- NSC737664
- Veliparib (JAN/USAN/INN)
- DB07232
- J-505211
- ABT-695
- NS00072993
- 1H-BENZIMIDAZOLE-7-CARBOXAMIDE, 2-((2R)-2-METHYL-2-PYRROLIDINYL)-
- Veliparib (ABT-888 hydrochloride)
- MLS006010184
- CHEBI:62880
- ABT888 (free base)?
- NCGC00250404-17
- 2-((2R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
- MFCD16661059
-
- MDL: MFCD18253018
- Piscine à noyau: 1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
- La clé Inchi: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
- Sourire: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N
Propriétés calculées
- Qualité précise: 244.13200
- Masse isotopique unique: 244.132
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 348
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 83.8
- Le xlogp3: 0.5
Propriétés expérimentales
- Dense: 1.274
- Point d'ébullition: 579.023°C at 760 mmHg
- Point d'éclair: 304.0±27.3 °C
- Indice de réfraction: 1.653
- Le PSA: 2.47340
- Le LogP: 3.00000
- Pression de vapeur: 0.0±1.6 mmHg at 25°C
Veliparib Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Veliparib Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Veliparib PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V864366-10mg |
Veliparib |
912444-00-9 | ≥99% | 10mg |
¥628.20 | 2022-08-31 | |
| TRC | A888955-5mg |
abt-888 |
912444-00-9 | 5mg |
$ 55.00 | 2022-06-07 | ||
| TRC | A888955-10mg |
abt-888 |
912444-00-9 | 10mg |
$ 60.00 | 2022-06-07 | ||
| TRC | A888955-25mg |
abt-888 |
912444-00-9 | 25mg |
$ 90.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031369-10mg |
Veliparib |
912444-00-9 | 99% | 10mg |
¥813 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031369-250mg |
Veliparib |
912444-00-9 | 99% | 250mg |
¥4944 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031369-50mg |
Veliparib |
912444-00-9 | 99% | 50mg |
¥2225 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9086-1g |
ABT-888 (Veliparib) |
912444-00-9 | 98% | 1g |
¥8320.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9086-10mg |
ABT-888 (Veliparib) |
912444-00-9 | 98% | 10mg |
¥432.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9086-50mg |
ABT-888 (Veliparib) |
912444-00-9 | 98% | 50mg |
¥1209.00 | 2023-09-09 |
Veliparib Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid ; 2 h, reflux; cooled
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 3
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dimethoxyethane ; rt; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C
1.3 Reagents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; cooled; 5 h, 52 °C
1.3 Reagents: Water ; cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
3.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
3.2 rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid ; 2 h, reflux; cooled
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ; 2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
3.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
5.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
5.2 rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic acid ; 2 h, reflux; cooled
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 6
Conditions de réaction
Référence
- Co-encapsulation of methylene blue and PARP-inhibitor into poly(lactic-Co-glycolic acid) nanoparticles for enhanced PDT of cancer, Nanomaterials, 2021, 11(6),
Méthode de production 7
Conditions de réaction
Référence
- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 276 kPa, rt
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 9
Conditions de réaction
1.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ; 2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid ; 2 h, reflux; cooled
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
2.2 rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid ; 2 h, reflux; cooled
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 11
Conditions de réaction
1.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ; 2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
4.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
4.2 rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic acid ; 2 h, reflux; cooled
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Méthode de production 12
Conditions de réaction
1.1 Solvents: Chloroform ; 8 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ; 2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C; -78 °C → rt
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride ; cooled; 20 min, rt; 3 h, reflux
4.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; cooled; 2 h, cooled; overnight, rt
5.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
6.1 Reagents: Pyridine , 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 2 h, 45 °C
6.2 rt
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Acetic acid ; 2 h, reflux; cooled
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 207 kPa, rt
Référence
- Improved synthesis of PARP antagonist veliparib, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(6), 476-479
Veliparib Raw materials
- (R)-1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
- Phenylmethyl (2R)-2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-1-pyrrolidinecarboxylate
- 2-Amino-3-nitrobenzamide
- methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride
- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
- (2R)-1-benzyloxycarbonyl-2-methyl-pyrrolidine-2-carboxylic acid
- 2,3-Diaminobenzamide
- D-Proline
- (3S)-Trichloromethyl-cis-tetrahydropyrrolo1,2-coxazol-1-one
- 2-amino-3-nitro-benzoic acid
- (3S,7aR)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Veliparib Preparation Products
Veliparib Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:912444-00-9)Veliparib
Numéro de commande:A24888
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:17
Prix ($):190.0/665.0
Courriel:sales@amadischem.com
Veliparib Littérature connexe
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques benzimidazoles benzimidazoles
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques benzimidazoles
- Produits pharmaceutiques et biochimiques médical Classifications des maladies
- autre Réactifs chimiques
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- 124340-47-2(1H-Benzimidazole-7-carboxamide,N-[2-(dimethylamino)ethyl]-2-phenyl-)
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:912444-00-9)Veliparib
Pureté:99%/99%
Quantité:1g/5g
Prix ($):190.0/665.0